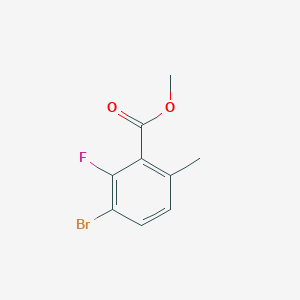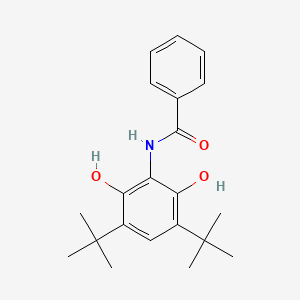
N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide: is an organic compound known for its unique chemical structure and properties It features a benzamide group attached to a phenyl ring substituted with two tert-butyl groups and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide typically involves the reaction of 3,5-di-tert-butyl-2,6-dihydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide is used as a ligand in coordination chemistry to form metal complexes with unique properties .
Biology: The compound has shown potential as an antioxidant due to its ability to scavenge free radicals. It is also studied for its antimicrobial properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress and microbial infections .
Industry: In the industrial sector, this compound is used as a stabilizer in polymers and as an additive in lubricants to enhance their performance .
Wirkmechanismus
The mechanism of action of N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can inhibit microbial growth by disrupting the cell membrane integrity of bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
3,5-di-tert-butylcatechol: Known for its antioxidant properties.
3,5-di-tert-butyl-2-hydroxybenzaldehyde: Used in the synthesis of metal complexes.
2-(3,5-di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Employed as a UV stabilizer in polymers
Uniqueness: N-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)benzamide stands out due to its dual functionality as both an antioxidant and an antimicrobial agent. Its unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications .
Eigenschaften
Molekularformel |
C21H27NO3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-(3,5-ditert-butyl-2,6-dihydroxyphenyl)benzamide |
InChI |
InChI=1S/C21H27NO3/c1-20(2,3)14-12-15(21(4,5)6)18(24)16(17(14)23)22-19(25)13-10-8-7-9-11-13/h7-12,23-24H,1-6H3,(H,22,25) |
InChI-Schlüssel |
OOQFIQCHTIZCCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)NC(=O)C2=CC=CC=C2)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)

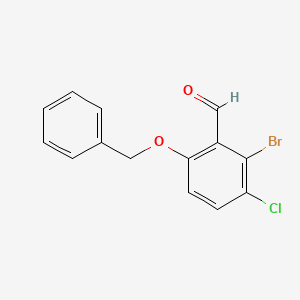
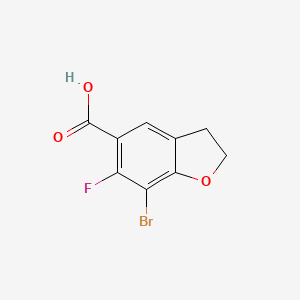

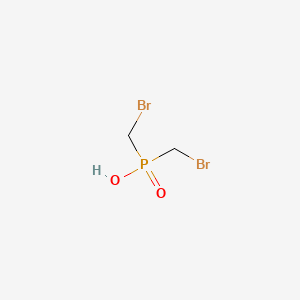
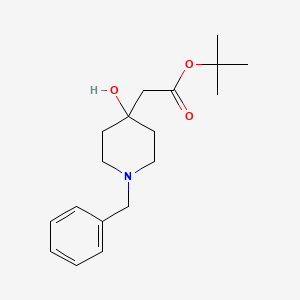
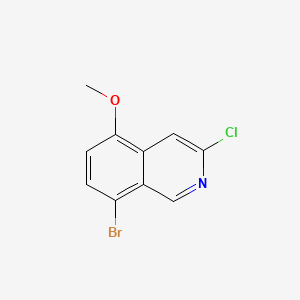
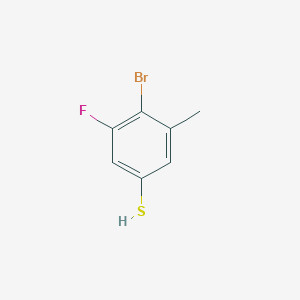
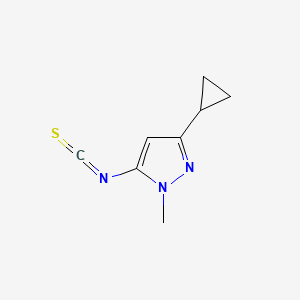
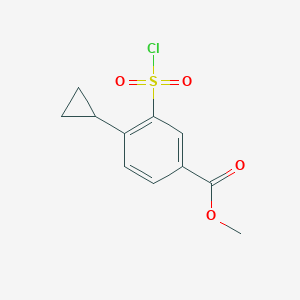
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
